5-Amino-1-(2,4-dichlorophenyl)tetrazole
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Overview
Description
5-Amino-1-(2,4-dichlorophenyl)tetrazole is a chemical compound with the molecular formula C7H5Cl2N5. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,4-dichlorophenyl)tetrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,4-dichlorophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted tetrazoles .
Scientific Research Applications
5-Amino-1-(2,4-dichlorophenyl)tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,4-dichlorophenyl)tetrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as cytochrome P450, which plays a role in drug metabolism. This inhibition can lead to the modulation of various biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
5-Aminotetrazole: A simpler derivative with similar chemical properties.
1,5-Diaminotetrazole: Another tetrazole derivative with two amino groups.
5-Phenyltetrazole: A tetrazole derivative with a phenyl group instead of a dichlorophenyl group
Uniqueness
5-Amino-1-(2,4-dichlorophenyl)tetrazole is unique due to the presence of both amino and dichlorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
30895-27-3 |
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Molecular Formula |
C7H5Cl2N5 |
Molecular Weight |
230.05 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)tetrazol-5-amine |
InChI |
InChI=1S/C7H5Cl2N5/c8-4-1-2-6(5(9)3-4)14-7(10)11-12-13-14/h1-3H,(H2,10,11,13) |
InChI Key |
WOEULINOTMQOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=NN=N2)N |
Origin of Product |
United States |
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